molecular formula C9H14N2O2 B1488109 Methyl 1-t-butyl-pyrazole-4-carboxylate CAS No. 861135-88-8

Methyl 1-t-butyl-pyrazole-4-carboxylate

Cat. No. B1488109
M. Wt: 182.22 g/mol
InChI Key: YEOYQRAVBNYTFP-UHFFFAOYSA-N
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Description

“Methyl 1-t-butyl-pyrazole-4-carboxylate” is a chemical compound with the IUPAC name “methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate”. It has a molecular weight of 196.25 and its InChI Code is 1S/C10H16N2O2/c1-7-8(9(13)14-5)6-11-12(7)10(2,3)4/h6H,1-5H3 .


Synthesis Analysis

The synthesis of pyrazole derivatives like “Methyl 1-t-butyl-pyrazole-4-carboxylate” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts can lead to the formation of a pyrazoline. The corresponding 1,3,5-trisubstituted pyrazole can then be obtained after oxidation in situ of this pyrazoline .


Molecular Structure Analysis

The molecular structure of “Methyl 1-t-butyl-pyrazole-4-carboxylate” is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including “Methyl 1-t-butyl-pyrazole-4-carboxylate”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo nucleophilic and electrophilic substitution reactions due to their 6π delocalized electrons, which form a pseudo-aromatic system in the rings .

Safety And Hazards

The safety information for “Methyl 1-t-butyl-pyrazole-4-carboxylate” includes several hazard statements: H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

Pyrazoles, including “Methyl 1-t-butyl-pyrazole-4-carboxylate”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Current developments in synthetic techniques and biological activity related to pyrazole derivatives are being discussed, and novel strategies and wide applications of the pyrazole scaffold are being summarized . This suggests that there is ongoing research in this field, and we can expect more advancements in the future.

properties

IUPAC Name

methyl 1-tert-butylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)11-6-7(5-10-11)8(12)13-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOYQRAVBNYTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209189
Record name Methyl 1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-t-butyl-pyrazole-4-carboxylate

CAS RN

861135-88-8
Record name Methyl 1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861135-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.51 g of methyl 2-(dimethoxymethyl)-3-hydroxyacrylate sodium salt of was suspended in 80 ml of ethanol, and 8.09 g of t-butylhydrazine hydrochloride was then added. The mixture was stirred at 60° C. for 4 hours and then cooled to room temperature. After 50 ml of water was added, the reaction mixture was concentrated to 50 ml under reduced pressure. The concentrated solution was extracted with ethyl acetate. The organic layer was washed with aqueous saturated sodium chloride, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was recrystallized from hexane to obtain 5.26 g of methyl 1-t-butyl-pyrazole-4-carboxylate.
Name
methyl 2-(dimethoxymethyl)-3-hydroxyacrylate sodium salt
Quantity
8.51 g
Type
reactant
Reaction Step One
Quantity
8.09 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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